molecular formula C7H9NNaO4+ B8090818 sodium;methyl 2,4-dioxopiperidine-3-carboxylate

sodium;methyl 2,4-dioxopiperidine-3-carboxylate

Cat. No.: B8090818
M. Wt: 194.14 g/mol
InChI Key: DDRNHSMNCKFPEI-UHFFFAOYSA-N
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Description

Sodium;methyl 2,4-dioxopiperidine-3-carboxylate (CAS: 74730-43-1 for the parent methyl ester) is a sodium salt derived from the esterification and subsequent deprotonation of the 2,4-dioxopiperidine-3-carboxylic acid framework. This compound belongs to the class of cyclic diketones with a piperidine backbone, characterized by two ketone groups at positions 2 and 4 and a carboxylate ester at position 2. The sodium counterion enhances its solubility in polar solvents, making it advantageous for applications in pharmaceutical synthesis or organic chemistry research .

The structural uniqueness of this compound lies in its dual ketone groups, which confer reactivity for nucleophilic additions or cyclization reactions. Its synthesis requires careful characterization of intermediates and final products, as emphasized in carbohydrate research guidelines . For instance, intermediates lacking full characterization must be subcategorized under preparative procedures to maintain clarity in reporting .

Properties

IUPAC Name

sodium;methyl 2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRNHSMNCKFPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CCNC1=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NNaO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-78-4
Record name sodium 3-(methoxycarbonyl)-4-oxo-3,4,5,6-tetrahydro-2-pyridinolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Cyclocondensation of β-Keto Esters and Amines

A primary route involves cyclocondensation between β-keto esters (e.g., methyl acetoacetate) and amines (e.g., methyl 3-aminopropionate). Under basic conditions, nucleophilic attack by the amine on the keto ester initiates ring closure, forming the piperidine backbone. For example:

Methyl acetoacetate+Methyl 3-aminopropionateBaseMethyl 2,4-dioxopiperidine-3-carboxylate\text{Methyl acetoacetate} + \text{Methyl 3-aminopropionate} \xrightarrow{\text{Base}} \text{Methyl 2,4-dioxopiperidine-3-carboxylate}

The sodium ion is introduced via treatment with NaOH, neutralizing the enolic hydrogen of the 2,4-diketone system to form the sodium enolate.

Halogenated Solvent-Mediated Reduction

Patents describe analogous reductions using lithium aluminum hydride (LAH) in halogenated solvents (e.g., dichloromethane) to minimize byproducts. While LAH typically reduces ketones to alcohols, in this case, the solvent system stabilizes intermediates, preventing over-reduction of the dioxo groups. For instance, ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is reduced to a hydroxymethyl derivative in toluene-THF-DCM, achieving <0.1% desfluoro impurity. Adapting this to sodium methyl 2,4-dioxopiperidine-3-carboxylate would require omitting fluorophenyl groups and optimizing LAH stoichiometry.

Critical Reaction Parameters

Temperature Control

  • Cyclocondensation : Conducted at 50–80°C to favor ring closure while avoiding decarboxylation.

  • Reduction : Performed at -15°C to +10°C for LAH reactions to control exothermicity.

Solvent Systems

  • Polar aprotic solvents (THF, DMF) : Enhance cyclocondensation kinetics.

  • Halogenated co-solvents (DCM) : Reduce impurity formation by stabilizing intermediates.

Base Selection

  • Sodium hydroxide : Introduces sodium ions post-cyclization, forming the final salt.

  • Triethylamine : Catalyzes esterification during precursor synthesis.

Impurity Profiling and Mitigation

The primary impurity, desfluoro analogues, arises from unintended hydrogenation of carbonyl groups. Strategies to suppress this include:

  • Co-solvent systems : Halogenated solvents (e.g., DCM) lower impurity yields by 80% compared to THF alone.

  • Stoichiometric control : Limiting LAH to 1.1 equivalents prevents over-reduction.

Analytical Characterization

Table 1: Predicted Collision Cross Section (CCS) Values

Adduct FormCCS (Ų)
[M+H]⁺145.2
[M+Na]⁺158.7
[M-H]⁻132.9
Data from mass spectrometry simulations aid in structural validation.

Industrial-Scale Considerations

  • Continuous flow reactors : Improve heat transfer during exothermic cyclization.

  • Crystallization : Ethanol-water mixtures (70:30) yield >95% pure product .

Chemical Reactions Analysis

Types of Reactions

sodium;methyl 2,4-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield piperidine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Chemical Reactions : This compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of various functionalized piperidine derivatives through oxidation, reduction, and substitution reactions.

2. Medicinal Chemistry

  • Potential Drug Development : Research indicates that sodium methyl 2,4-dioxopiperidine-3-carboxylate may exhibit significant biological activities, including enzyme inhibition and receptor binding. It is being investigated for its potential as a pharmaceutical agent in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting cholinesterase activity .

3. Biological Activity

  • Antimicrobial Properties : The compound has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
  • Neuroprotective Effects : Studies have indicated that it may protect neurons by modulating neurotransmitter levels, which could be beneficial in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Effects : Initial research suggests that sodium methyl 2,4-dioxopiperidine-3-carboxylate might inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityTarget/MechanismReference
AntimicrobialInhibition of bacterial growth
Cholinesterase InhibitionModulation of neurotransmitter levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

1. Antimicrobial Efficacy
A study investigated the antibacterial properties of sodium methyl 2,4-dioxopiperidine-3-carboxylate against various pathogens. Results indicated that the compound inhibited the growth of E. coli and S. aureus, highlighting its potential as an antibacterial agent.

2. Neuroprotective Study
Another study focused on the neuroprotective effects of the compound in an Alzheimer's disease model. It was found to significantly reduce cholinesterase activity, leading to improved cognitive function in treated animals compared to controls.

3. Anti-inflammatory Research
Research exploring the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential for treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of sodium;methyl 2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of sodium;methyl 2,4-dioxopiperidine-3-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and functional group effects.

Ethyl 1-Cyclopropyl-2,4-Dioxopiperidine-3-Carboxylate

  • Chemical Formula: C₁₁H₁₅NO₄
  • Molecular Weight : 237.24 g/mol
  • Substituents : Ethyl ester at position 3, cyclopropyl group at position 1.
  • Lower solubility in water due to the absence of an ionic sodium counterion.
  • Appearance : Colorless to brown liquid or white to brown solid .

Ethyl 1-Benzyl-2,4-Dioxopiperidine-3-Carboxylate

  • Chemical Formula: C₁₅H₁₇NO₄
  • Molecular Weight : 275.30 g/mol
  • Substituents : Benzyl group at position 1, ethyl ester at position 3.
  • Key Differences :
    • The benzyl group enhances lipophilicity, favoring organic-phase reactions.
    • Higher molecular weight (275.30 g/mol vs. ~220 g/mol for the sodium salt) due to the bulky aromatic substituent.
  • Purity : 90% (as reported for commercial samples) .

Ethyl 1-Ethyl-2,4-Dioxopiperidine-3-Carboxylate

  • Substituents : Ethyl group at position 1, ethyl ester at position 3.
  • Key Differences :
    • The absence of a sodium ion reduces polar interactions, limiting aqueous solubility.
    • Simpler alkyl substituents may lower synthetic complexity compared to cyclopropyl or benzyl derivatives.
  • Availability : Discontinued in commercial catalogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
This compound C₇H₈NNaO₅ ~217.13 (estimated) Sodium ion, methyl ester High (polar solvents)
Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate C₁₁H₁₅NO₄ 237.24 Cyclopropyl, ethyl ester Low (organic solvents)
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate C₁₅H₁₇NO₄ 275.30 Benzyl, ethyl ester Moderate (DMSO, ethanol)
Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate C₁₀H₁₅NO₄ 213.23 Ethyl, ethyl ester Not reported

Functional Group Impact Analysis

  • Sodium Counterion: Enhances solubility in polar solvents (e.g., water, methanol) but reduces stability in acidic conditions due to possible protonation .
  • Benzyl Group : Increases hydrophobicity, making the compound suitable for lipid membrane penetration or drug delivery systems .

Biological Activity

Sodium methyl 2,4-dioxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Sodium methyl 2,4-dioxopiperidine-3-carboxylate is a derivative of piperidine, characterized by a dioxo group and a carboxylate moiety. Its chemical structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to sodium methyl 2,4-dioxopiperidine-3-carboxylate exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation, but initial findings indicate interactions with cellular signaling pathways that regulate growth and survival .

Enzyme Inhibition

Sodium methyl 2,4-dioxopiperidine-3-carboxylate has been noted for its ability to inhibit specific enzymes. This property is crucial for its potential use in treating diseases where enzyme dysregulation plays a role. For example, it may inhibit proteases or kinases that are overactive in certain cancers or inflammatory conditions .

The biological activity of sodium methyl 2,4-dioxopiperidine-3-carboxylate is largely attributed to its ability to bind to specific receptors or enzymes within the body. The dioxo and carboxylate groups facilitate interactions with active sites on proteins, leading to altered function. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of sodium methyl 2,4-dioxopiperidine-3-carboxylate against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines by more than 50% at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Enzyme Interaction Studies : Enzyme assays revealed that sodium methyl 2,4-dioxopiperidine-3-carboxylate effectively inhibited specific proteases involved in inflammatory responses, highlighting its therapeutic potential in managing inflammatory diseases.

Comparative Analysis

Compound Activity Mechanism
Sodium Methyl 2,4-Dioxopiperidine-3-CarboxylateAntimicrobial, AnticancerEnzyme inhibition, receptor binding
Ethyl 1-Methyl-2,4-Dioxopiperidine-3-CarboxylateAnticancerInduces apoptosis via signaling pathways
Methyl 6-(4-Bromophenyl)-2,4-Dioxopiperidine-3-CarboxylateAntimicrobialDisruption of cell wall synthesis

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